2-(3-Methylphenyl)oxirane

Catalog No.
S594740
CAS No.
20697-03-4
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylphenyl)oxirane

CAS Number

20697-03-4

Product Name

2-(3-Methylphenyl)oxirane

IUPAC Name

2-(3-methylphenyl)oxirane

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3

InChI Key

HLGUPCNLTKMZDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2CO2

Synonyms

2-(3-methylphenyl)oxirane

Canonical SMILES

CC1=CC(=CC=C1)C2CO2

Mutagenicity Studies

One of the primary areas of research involving m-Methylstyrene oxide is its mutagenic potential. Mutagens are agents that can cause changes in the genetic material of an organism, potentially leading to mutations and even cancer. Studies have shown that m-Methylstyrene oxide exhibits mutagenic activity in various bacterial test systems, including Escherichia coli and Salmonella typhimurium [].

These studies suggest that m-Methylstyrene oxide reacts with DNA, forming adducts that can lead to mutations. The specific mechanism of this interaction is still being investigated, but research indicates that the abnormal reaction, where the oxide attacks the CH bond instead of the CH2, might play a crucial role in its mutagenic effect [].

Understanding Chemical Reactivity

m-Methylstyrene oxide also serves as a model compound for studying the reactivity of epoxides, a class of organic compounds with a three-membered ring containing an oxygen atom. These studies aim to understand how the structure and substituents of epoxides influence their reactivity towards various nucleophiles, including biological molecules like DNA [].

2-(3-Methylphenyl)oxirane, also known as (2S)-2-(3-Methylphenyl)oxirane, is an organic compound with the molecular formula C9H10OC_9H_{10}O. It features a three-membered cyclic ether structure known as an oxirane or epoxide. The compound consists of a methyl group attached to a phenyl ring, which is further connected to an oxirane group. This unique structure imparts specific chemical properties and potential reactivity, making it of interest in various chemical and biological contexts.

  • Ring Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various alcohols or other functional groups. This reaction is often facilitated by acids or bases, which can protonate the oxygen atom, making the carbon atoms more electrophilic .
  • Regioselectivity: The regioselectivity of the ring-opening reaction varies depending on the nature of the nucleophile and the reaction conditions. For example, reactions with alcohols can lead to different regioisomers based on steric factors and electronic effects .
  • Thermal Reactions: Under elevated temperatures, 2-(3-Methylphenyl)oxirane may undergo thermal ring-opening reactions, which can result in rearrangements or polymerization .

Synthesis methods for 2-(3-Methylphenyl)oxirane typically involve:

  • Epoxidation Reactions: The most common method for synthesizing oxiranes is through the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of acids or bases .
  • Electrophilic Addition: Another approach involves the electrophilic addition of an oxidizing agent to a double bond in a substituted phenyl compound, followed by rearrangement to form the desired oxirane structure.

2-(3-Methylphenyl)oxirane has several potential applications:

  • Chemical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive oxirane group.
  • Polymer Chemistry: The compound can be used in polymerization reactions to create epoxy resins, which are valued for their adhesive properties and durability.
  • Biological Research: Due to its potential biological activity, it may be explored further for applications in drug development and toxicology studies .

Interaction studies involving 2-(3-Methylphenyl)oxirane focus on its reactivity with biological molecules. Research indicates that similar epoxide compounds can interact with nucleophilic sites on proteins and DNA, leading to modifications that may affect cellular functions. Understanding these interactions is crucial for assessing the compound's safety and therapeutic potential .

Several compounds share structural similarities with 2-(3-Methylphenyl)oxirane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-Epoxy-3-methylbenzeneC9H10OContains a methyl group on the benzene ring
2-(4-Methylphenyl)oxiraneC9H10OSubstituted at the para position
1,2-EpoxypropaneC3H6OA simpler epoxide lacking aromatic substitution
3-Phenyl-1,2-epoxybutaneC10H12OFeatures a longer carbon chain with phenyl substitution

Uniqueness

The uniqueness of 2-(3-Methylphenyl)oxirane lies in its specific substitution pattern on the aromatic ring and its ability to participate in diverse

IUPAC Naming and Nomenclature Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic guidelines for naming chemical compounds, including epoxides such as 2-(3-Methylphenyl)oxirane [1]. According to IUPAC conventions, epoxides can be named using two primary methods: the oxirane method and the epoxy method [10].

In the oxirane method, the three-membered ring containing one oxygen atom is designated as the parent structure "oxirane," with substituents named as prefixes [11]. For 2-(3-Methylphenyl)oxirane, the parent structure is oxirane, with a 3-methylphenyl group attached at position 2 of the oxirane ring [1] [3]. The numbering of the oxirane ring begins with the oxygen atom as position 1, followed by the more substituted carbon atom as position 2 [14].

Using the alternative epoxy method, the compound could be named as 1,2-epoxy-2-(3-methylphenyl)ethane, where the epoxy prefix indicates the presence of the three-membered cyclic ether group [10] [14]. However, the oxirane method is more commonly used for this particular compound in scientific literature [1] [3].

The IUPAC name reflects the compound's structural features: the "2-" prefix indicates the position of attachment of the aromatic substituent to the oxirane ring, "3-methylphenyl" describes the aromatic group with a methyl substituent at the meta position, and "oxirane" identifies the three-membered cyclic ether [1] [16].

Chemical Registry Numbers and Identifiers

The Chemical Abstracts Service (CAS) Registry Number 20697-03-4 serves as the primary numerical identifier for this compound in chemical databases and regulatory documents [1] [2]. This unique identifier ensures accurate reference to the specific chemical structure of 2-(3-Methylphenyl)oxirane [3].

Digital chemical identifiers such as the InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) provide machine-readable representations of the molecular structure [3]. The InChIKey, a condensed version of the InChI, facilitates web searches and database queries for this compound [3] [1].

These registry numbers and identifiers are essential for tracking 2-(3-Methylphenyl)oxirane in chemical databases, regulatory documents, and scientific literature, ensuring precise identification across different information systems [1] [2].

Common Synonyms and Trade Names

2-(3-Methylphenyl)oxirane is known by several synonyms in scientific literature and commercial contexts [1]. These alternative names reflect different naming conventions and historical nomenclature practices [2]. The following sections detail the most common synonyms for this compound.

3-Methylstyrene oxide

The synonym 3-Methylstyrene oxide derives from the precursor alkene, 3-methylstyrene (also known as m-methylstyrene) [1] [5]. This name indicates that the compound is formed by the oxidation of 3-methylstyrene, resulting in the addition of an oxygen atom across the carbon-carbon double bond to form the epoxide ring [7]. The term "oxide" in this context specifically refers to the epoxidation of the alkene [1] [5]. This nomenclature approach is common for epoxides derived from well-known alkenes, providing a connection to the synthetic pathway of the compound [7] [5].

m-Methylstyrene oxide

The synonym m-Methylstyrene oxide employs the older ortho, meta, para (o-, m-, p-) system for designating the position of substituents on aromatic rings [1] [2]. The "m-" prefix indicates that the methyl group is located at the meta position relative to the point of attachment of the styrene group [5]. This naming convention was widely used before the standardization of IUPAC nomenclature and remains common in practical laboratory and industrial contexts [2] [6]. The term is chemically equivalent to 3-methylstyrene oxide but uses the alternative positional designation system [1] [5].

m-(Epoxyethyl)toluene

The synonym m-(Epoxyethyl)toluene approaches the naming from a different perspective, using toluene (methylbenzene) as the parent structure [1] [2]. In this name, toluene is considered the base compound, with an epoxyethyl group attached at the meta position relative to the methyl group [2]. The "epoxyethyl" portion refers to the two-carbon chain with an epoxide functionality that connects to the aromatic ring [1]. This naming convention emphasizes the toluene core structure rather than the epoxide functionality [2] [1].

(3-Methylphenyl)oxirane

The synonym (3-Methylphenyl)oxirane is a slight variation of the IUPAC name, with the position number placed within the parentheses rather than preceding the entire substituent name [1] [3]. This format is sometimes used in chemical databases and literature, particularly in older publications [2]. The name still correctly identifies the compound as an oxirane (epoxide) with a 3-methylphenyl substituent [1] [3]. This naming convention maintains the same chemical meaning as the IUPAC name but with a minor difference in formatting [3].

Structural Classification Within Epoxide Chemistry

2-(3-Methylphenyl)oxirane occupies a specific position within the broader classification of epoxide compounds, defined by its structural features and chemical properties [7] [23]. Understanding its classification provides insight into its chemical behavior and relationship to other epoxide compounds [7].

At the primary level, 2-(3-Methylphenyl)oxirane belongs to the cyclic ether class of compounds, characterized by oxygen atoms incorporated within ring structures [10] [18]. This fundamental classification places it among compounds containing the C-O-C linkage in a cyclic arrangement [7] [23].

As a secondary classification, it falls within the category of three-membered ring heterocycles, specifically those containing one oxygen atom [7] [13]. This three-membered ring structure is a defining characteristic that distinguishes epoxides from other cyclic ethers such as tetrahydrofuran or dioxane [7] [23].

The tertiary classification identifies 2-(3-Methylphenyl)oxirane as an oxirane (epoxide), a specific type of three-membered cyclic ether characterized by high ring strain [13] [23]. This strain results from the forced 60-degree bond angles within the three-membered ring, significantly deviating from the ideal 109.5-degree tetrahedral angle of sp³ hybridized carbon atoms [7] [26]. This ring strain contributes to the distinctive reactivity of epoxides compared to other ethers [7] [23].

At the quaternary level, 2-(3-Methylphenyl)oxirane is classified as an aryl epoxide, indicating the direct attachment of an aromatic ring to the epoxide structure [21] [23]. This structural feature distinguishes it from alkyl epoxides such as ethylene oxide or propylene oxide [7] [23].

The most specific classification identifies 2-(3-Methylphenyl)oxirane as a meta-substituted aryl epoxide, referring to the methyl group positioned at the meta position of the aromatic ring [1] [27]. This precise structural classification places it among a specific subset of aryl epoxides with meta substitution patterns [21] [27].

The following table summarizes the structural classification of 2-(3-Methylphenyl)oxirane within epoxide chemistry:

Classification LevelCategoryDescription
Primary ClassificationCyclic EtherCompounds containing oxygen atom(s) within a ring structure
Secondary ClassificationThree-membered Ring HeterocycleHeterocyclic compounds with a three-atom ring containing oxygen
Tertiary ClassificationOxirane (Epoxide)Specific three-membered cyclic ether with high ring strain
Quaternary ClassificationAryl EpoxideEpoxides with an aromatic ring directly attached to the epoxide ring
Specific ClassificationMeta-substituted Aryl EpoxideAryl epoxide with a methyl substituent at the meta position of the aromatic ring

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

M-methylstyrene oxide

Dates

Last modified: 08-15-2023

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